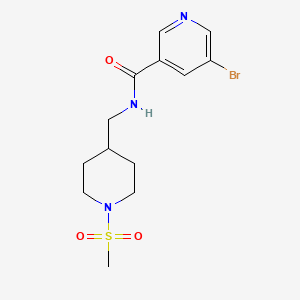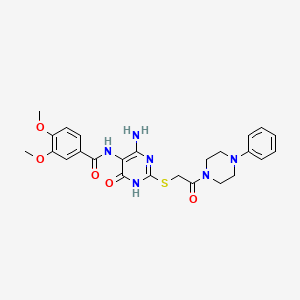
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-dimethoxybenzoate is a chemical compound with the molecular formula C17H13NO6 and a molecular weight of 327.292 g/mol This compound is characterized by the presence of a dioxoisoindoline moiety linked to a dimethoxybenzoate group
Preparation Methods
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-dimethoxybenzoate typically involves the reaction of 3,5-dimethoxybenzoic acid with phthalic anhydride in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux in an appropriate solvent such as toluene or xylene. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles such as halides or amines replace the methoxy groups, forming new derivatives.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-dimethoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including anticancer and antioxidant properties.
Medicine: Research has shown that derivatives of this compound exhibit significant anticancer activity against various cancer cell lines, making it a potential candidate for drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals due to its stable chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit the activity of enzymes such as epidermal growth factor receptor (EGFR), leading to the suppression of cancer cell growth . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells.
Comparison with Similar Compounds
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-dimethoxybenzoate can be compared with other similar compounds, such as:
N-isoindoline-1,3-diones: These compounds share a similar isoindoline nucleus and exhibit diverse chemical reactivity and biological activities.
1-benzo[1,3]dioxol-5-yl-indoles: These compounds have been studied for their anticancer properties and share structural similarities with this compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both dioxoisoindoline and dimethoxybenzoate moieties, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 3,5-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO6/c1-22-11-7-10(8-12(9-11)23-2)17(21)24-18-15(19)13-5-3-4-6-14(13)16(18)20/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUZPRNDEWYXGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-methoxyphenyl)-5-methyl-7-phenyl-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2781342.png)
![{2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol hydrochloride](/img/structure/B2781343.png)
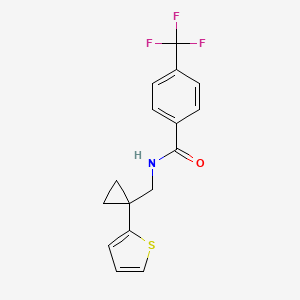
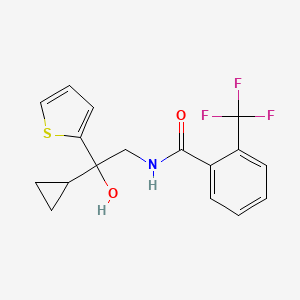
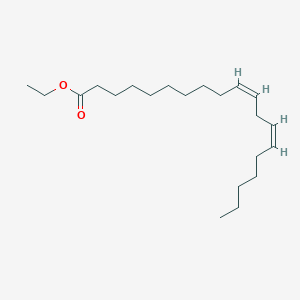
![(E)-1-(2-(benzyloxy)-4,5-dimethylphenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one](/img/structure/B2781349.png)
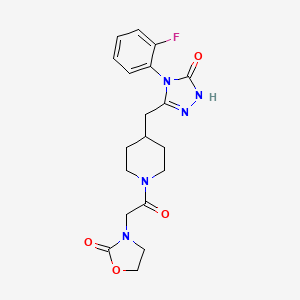
![Spiro[4.4]nonan-2-amine](/img/structure/B2781352.png)
![5-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2781353.png)
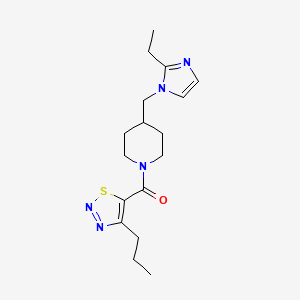
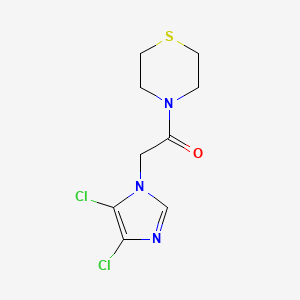
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2781357.png)
